2-(Diethylamino)ethyl (alpha-methylbenzyl)carbamate hydrochloride
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Overview
Description
2-(Diethylamino)ethyl (alpha-methylbenzyl)carbamate hydrochloride is a chemical compound with a complex structure that includes both aromatic and aliphatic components. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl (alpha-methylbenzyl)carbamate hydrochloride typically involves the reaction of alpha-methylbenzyl chloride with diethylaminoethanol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the diethylaminoethanol acts as a nucleophile, attacking the electrophilic carbon in the alpha-methylbenzyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is often purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl (alpha-methylbenzyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted carbamates.
Scientific Research Applications
2-(Diethylamino)ethyl (alpha-methylbenzyl)carbamate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl (alpha-methylbenzyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and function. The diethylamino group plays a crucial role in binding to the active site of the enzyme, while the carbamate moiety interacts with other regions of the protein .
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethyl chloride hydrochloride: Shares the diethylaminoethyl group but lacks the carbamate functionality.
Alpha-methylbenzyl chloride: Contains the alpha-methylbenzyl group but does not have the diethylaminoethyl or carbamate groups.
Uniqueness
2-(Diethylamino)ethyl (alpha-methylbenzyl)carbamate hydrochloride is unique due to its combination of aromatic and aliphatic components, along with the presence of both diethylamino and carbamate functionalities. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
100836-54-2 |
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Molecular Formula |
C15H25ClN2O2 |
Molecular Weight |
300.82 g/mol |
IUPAC Name |
diethyl-[2-(1-phenylethylcarbamoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-4-17(5-2)11-12-19-15(18)16-13(3)14-9-7-6-8-10-14;/h6-10,13H,4-5,11-12H2,1-3H3,(H,16,18);1H |
InChI Key |
SSCPHOGVIHGDKG-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)NC(C)C1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
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